1-Methylcyclobutanecarboxylic acid

Lipophilicity pKa Physicochemical Properties

1-Methylcyclobutanecarboxylic acid (CAS 32936-76-8) is a substituted cyclobutanecarboxylic acid featuring a quaternary α-carbon center, with a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. This building block is primarily utilized as a synthetic intermediate for the preparation of acid chlorides and specialized esters, with a predicted acid dissociation constant (pKa) of 5.00 ± 0.20 and a boiling point of 203°C.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 32936-76-8
Cat. No. B1314321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclobutanecarboxylic acid
CAS32936-76-8
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC1(CCC1)C(=O)O
InChIInChI=1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8)
InChIKeyGCZGQVRHZLOCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclobutanecarboxylic Acid (CAS 32936-76-8) Procurement Guide: Core Properties & Selection Criteria


1-Methylcyclobutanecarboxylic acid (CAS 32936-76-8) is a substituted cyclobutanecarboxylic acid featuring a quaternary α-carbon center, with a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . This building block is primarily utilized as a synthetic intermediate for the preparation of acid chlorides and specialized esters, with a predicted acid dissociation constant (pKa) of 5.00 ± 0.20 and a boiling point of 203°C . Its commercial availability typically includes purity specifications of 97% or higher, as determined by GC or HPLC analysis .

1-Methylcyclobutanecarboxylic Acid: Why Cyclobutane Carboxylic Acid Analogs Cannot Be Substituted


The presence of a methyl substituent at the 1-position of 1-methylcyclobutanecarboxylic acid creates a sterically hindered, quaternary α-carbon that is absent in the unsubstituted parent compound, cyclobutanecarboxylic acid . This structural feature directly alters physicochemical properties: the density increases from approximately 1.04–1.05 g/mL to 1.122 g/mL, and the boiling point rises from 195°C to 203°C compared to the unsubstituted analog . These differences translate into distinct reactivity profiles during downstream derivatization, such as acid chloride formation and esterification, where steric hindrance modulates reaction kinetics and selectivity. Consequently, substituting a generic cyclobutane carboxylic acid for this specific methylated derivative introduces variability in synthetic outcomes that cannot be predicted by molecular weight or functional group similarity alone, necessitating compound-specific procurement for reproducible research and process chemistry .

Quantitative Differentiation of 1-Methylcyclobutanecarboxylic Acid vs. Cyclobutanecarboxylic Acid


Enhanced Lipophilicity and pKa: Methyl Substitution Modulates Physicochemical Profile

1-Methylcyclobutanecarboxylic acid exhibits a consensus Log P of 1.1, which is higher than the calculated Log P of 0.714 for the unsubstituted cyclobutanecarboxylic acid [1]. This difference in lipophilicity, driven by the methyl group, influences membrane permeability and distribution in biological systems. Concurrently, its predicted pKa of 5.00 ± 0.20 is slightly elevated compared to the reported pKa of 4.785 for cyclobutanecarboxylic acid [2]. This shift in acidity can affect reaction conditions in pH-sensitive transformations.

Lipophilicity pKa Physicochemical Properties

Increased Boiling Point and Density: Impact on Purification and Handling

1-Methylcyclobutanecarboxylic acid has a reported boiling point of 203°C and a density of 1.122 g/mL, which are higher than the corresponding values for cyclobutanecarboxylic acid (boiling point 195°C, density 1.04 g/mL) . These differences, attributable to the increased molecular weight and van der Waals interactions from the methyl substituent, can influence purification strategies (e.g., distillation) and volumetric measurements during synthesis.

Physical Properties Purification Handling

Steric Hindrance and Reactivity: Esterification Yield as a Quantitative Proxy

The methyl group at the 1-position introduces steric hindrance that can moderate reactivity. For example, while cyclobutanecarboxylic acid can be esterified to its methyl ester with a yield of 80–90% under standard conditions , the benzyl esterification of 1-methylcyclobutanecarboxylic acid using ball-milling with a clay catalyst proceeds with an 85% yield under optimized conditions . Although these are different esterifications and conditions, the data suggest that the methylated derivative can still achieve high yields but may require adjusted reaction parameters to overcome steric barriers, underscoring its distinct synthetic behavior.

Synthetic Chemistry Esterification Reactivity

Utility as an Acid Chloride Precursor: Steric Effects on Subsequent Amide Bond Formation

1-Methylcyclobutanecarboxylic acid is explicitly utilized for acid chlorination [1], forming 1-methylcyclobutanecarboxylic acid chloride (CAS 21890-82-4). This derivative, featuring the sterically hindered quaternary α-carbon, is employed as an acylating agent where its structural properties can influence the selectivity and rate of amide or ester formation . In contrast, the acid chloride of unsubstituted cyclobutanecarboxylic acid is more reactive and less selective due to reduced steric bulk, making the methylated version a valuable tool for achieving chemoselective acylation in complex molecule synthesis.

Acid Chloride Amide Synthesis Steric Hindrance

Optimal Use Cases for 1-Methylcyclobutanecarboxylic Acid in Research and Process Chemistry


Sterically Demanding Amide Bond Formation

Utilize 1-methylcyclobutanecarboxylic acid chloride, derived from 1-methylcyclobutanecarboxylic acid, as an acylating agent when a sterically hindered electrophile is required. The quaternary α-carbon can enhance chemoselectivity in the presence of multiple nucleophilic sites, a scenario supported by its documented use in acid chlorination and the steric properties of the resulting acid chloride .

Medicinal Chemistry Scaffold Optimization

Employ 1-methylcyclobutanecarboxylic acid as a core building block to introduce a conformationally constrained, lipophilic cyclobutane motif into drug candidates. The consensus Log P of 1.1, higher than that of unsubstituted cyclobutanecarboxylic acid , can be leveraged to fine-tune the lipophilicity of lead compounds, potentially improving membrane permeability and ADME profiles.

Specialty Ester and Polymer Precursor Synthesis

Use 1-methylcyclobutanecarboxylic acid as a monomer or chain terminator in the synthesis of polyesters or other condensation polymers. Its high boiling point (203°C) relative to cyclobutanecarboxylic acid (195°C) may simplify removal of volatile byproducts during polymerization, and its steric bulk can influence polymer chain packing and thermal properties.

Process Development Requiring Predictable Physicochemical Properties

In process chemistry, where precise control over reaction parameters is essential, the defined physical properties of 1-methylcyclobutanecarboxylic acid—including its density (1.122 g/mL) and pKa (5.00 ± 0.20) —enable accurate stoichiometric calculations and reproducible extraction protocols. The higher density compared to the parent acid can be advantageous in liquid-liquid separations.

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